
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxy group, which is known for its steric hindrance and stability. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of aspartic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the initial protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further protected amino acids .
Aplicaciones Científicas De Investigación
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes. The tert-butoxy group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is similar in structure but contains a trifluorophenyl group instead of a dimethyl group.
Uniqueness
3-Amino-4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-7(12)6(11)10(4,5)8(13)14/h6H,11H2,1-5H3,(H,13,14) |
Clave InChI |
XBLPEPKXFJJOKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C(C)(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



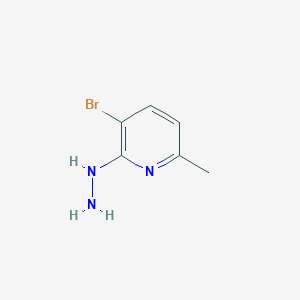
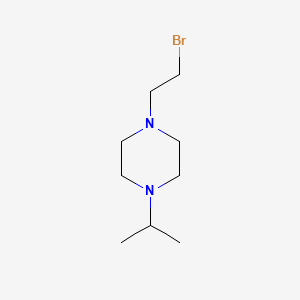

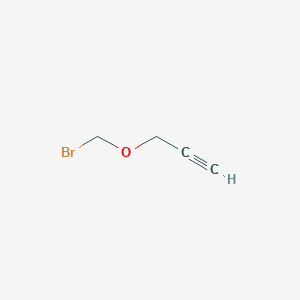
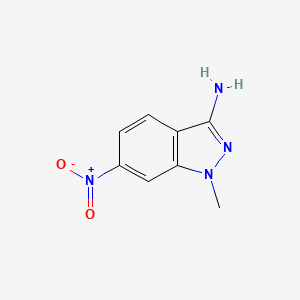


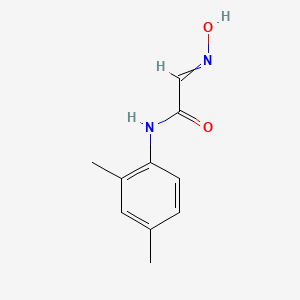
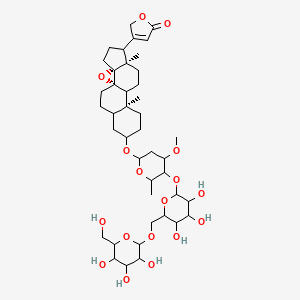
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
